2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybicyclo[222]octane-2-carbaldehyde is an organic compound with the molecular formula C10H16O2 It is a bicyclic structure featuring a methoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde can be achieved through several methods. One common approach involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction forms the bicyclic structure, which can then be functionalized to introduce the methoxy and aldehyde groups .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 2-Methoxybicyclo[2.2.2]octane-2-carboxylic acid.
Reduction: 2-Methoxybicyclo[2.2.2]octane-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the methoxy and aldehyde groups, which can participate in various organic transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-2-carbaldehyde: Lacks the methoxy group, leading to different reactivity and applications.
2-Methylbicyclo[2.2.2]octane: Features a methyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde is unique due to the presence of both a methoxy and an aldehyde group within a bicyclic structure. This combination of functional groups and structural features makes it a versatile compound for various chemical and biological applications .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-methoxybicyclo[2.2.2]octane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-12-10(7-11)6-8-2-4-9(10)5-3-8/h7-9H,2-6H2,1H3 |
InChI Key |
PDORRTGPOQJIPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2CCC1CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.